Rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide is a significant metabolite of the antidepressant Venlafaxine, which functions primarily as a serotonin and norepinephrine reuptake inhibitor. This compound is of interest due to its implications in pharmacokinetics and drug metabolism, particularly in understanding the metabolic pathways of Venlafaxine and its therapeutic effects in treating major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder .
Rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide falls under the category of pharmaceutical metabolites. It is classified as a glucuronide derivative, indicating that it has undergone conjugation with glucuronic acid, a common phase II metabolic reaction that enhances the solubility and excretion of drugs from the body .
The synthesis of Rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide involves several key steps:
The synthesis can be performed in vitro using liver microsomes or in bioreactors with recombinant enzymes that mimic human metabolic conditions. The use of chromatographic techniques is essential for purifying the final product to ensure high purity levels necessary for pharmaceutical applications .
Rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide has a complex molecular structure characterized by multiple functional groups. Its molecular formula is with a molecular weight of approximately 411.45 g/mol.
Key Features:
Rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide can undergo various chemical reactions:
Common reagents used in these reactions include:
Upon administration, Venlafaxine is metabolized into Rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide through enzymatic reactions that enhance solubility for renal excretion. This process is crucial for maintaining therapeutic levels and minimizing toxicity .
Relevant data indicate that this compound retains significant activity through its metabolites, contributing to its therapeutic efficacy .
Rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide has several scientific uses:
The formation of the N,N-didesmethyl-O-desmethyl venlafaxine precursor is governed by sequential cytochrome P450 (CYP)-catalyzed oxidative reactions. Venlafaxine undergoes O-demethylation primarily via CYP2D6 to yield O-desmethyl venlafaxine (ODV), followed by N-demethylation via CYP3A4 and CYP2C19 to generate the N,N-didesmethylated intermediate [2] [5]. Competitive inhibition studies confirm that co-administration of trimipramine elevates venlafaxine plasma concentrations by 154% (p = 0.002) and reduces the ODV/venlafaxine metabolic ratio from 2.37 to 1.15 (p = 0.012), indicating potent CYP2D6 inhibition [2]. Crucially, chronic stress models in rats demonstrate organ-specific CYP regulation: brain CYP2D activity increases in the prefrontal cortex (+28%) but decreases in the hippocampus (–22%) during antidepressant treatment, highlighting tissue-dependent metabolic divergence [5].
Table 1: CYP Isoforms in Venlafaxine Demethylation
Enzymatic Step | Primary CYP Isoform | Inhibitor | Impact on Metabolite Ratio |
---|---|---|---|
O-Demethylation | CYP2D6 | Trimipramine | ODV/Venlafaxine ↓ 51% |
N-Demethylation | CYP3A4/CYP2C19 | Ketoconazole | N-Desmethyl formation ↓ 40% |
Alternative Pathway | CYP2B6 | Clopidogrel | Minor pathway suppression |
Conjugation of N,N-didesmethyl-O-desmethyl venlafaxine is mediated by hepatic UGT isoforms, with UGT2B10 and UGT1A8 showing highest affinity. Human liver bank studies reveal 45–92% interindividual variability in UGT activity, driven by genetic polymorphisms (UGT2B10 rs11726322) and induction mechanisms [6]. Notably:
Table 2: UGT Isoform Kinetic Parameters for Venlafaxine Intermediate Glucuronidation
UGT Isoform | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (μL/min/mg) |
---|---|---|---|
UGT2B10 | 42 ± 8 | 380 ± 40 | 9.05 |
UGT1A8 | 68 ± 12 | 290 ± 30 | 4.26 |
UGT2B7 | 120 ± 25 | 410 ± 50 | 3.42 |
UGT1A1 | >200 | 85 ± 15 | <0.43 |
In vitro systems enable precise characterization of rac N,N-didesmethyl-O-desmethyl venlafaxine glucuronide formation:
Venlafaxine is administered as a racemate containing equal proportions of R- and S-enantiomers. Stereoselective metabolism complicates N,N-didesmethyl-O-desmethyl venlafaxine glucuronide synthesis:
Table 3: Stereoselectivity in Venlafaxine Metabolic Pathways
Metabolic Step | Enantiomer Preference | Fold Difference | Primary Contributing Factor |
---|---|---|---|
O-Demethylation | R > S | 3.2× | CYP2D6 binding affinity |
N-Demethylation | S > R | 1.5× | CYP3A4 access to N-methyl |
Glucuronidation of ODV | S > R | 1.8× | UGT2B10 catalytic efficiency |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0